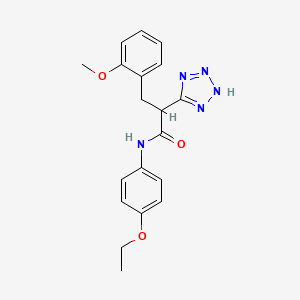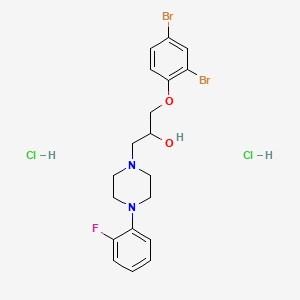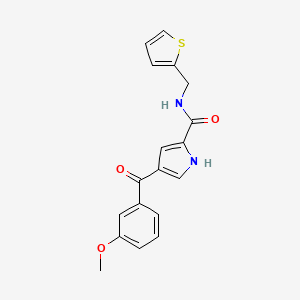
4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential use in medical research. It is a derivative of alpha-melanocyte-stimulating hormone (α-MSH), a hormone that plays a role in regulating melanin production in the body. MT-2 has been found to have a wide range of potential applications, including in the treatment of skin disorders, cancer, and obesity.
Applications De Recherche Scientifique
Synthesis and Characterization in Drug Discovery
Compounds with complex structures, such as the one mentioned, often feature in the synthesis and characterization phase of drug discovery. Research in this area focuses on creating novel molecules with potential therapeutic benefits. For example, Hassan et al. (2014) and (2015) explored the synthesis of pyrazole and pyrazolopyrimidine derivatives, evaluating their cytotoxic activity against cancer cells, demonstrating the role of such compounds in developing anticancer agents (Hassan, Hafez, & Osman, 2014) (Hassan, Hafez, Osman, & Ali, 2015).
Heterocyclic Chemistry and Molecular Design
Heterocyclic compounds, which include pyrroles and pyrazoles, are pivotal in medicinal chemistry. Studies like those by Bakhite et al. (2005) and Beytur & Avinca (2021) delve into the synthesis of novel heterocyclic systems, exploring their structural and electronic properties for potential applications in drug design and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005) (Beytur & Avinca, 2021).
Molecular Analysis and Spectroscopy
In-depth molecular analysis, including spectroscopic studies, plays a crucial role in understanding the properties and potential applications of complex molecules. For instance, Chakraborty et al. (2007) conducted a crystal and molecular structure analysis of a piroxicam derivative, providing insights into intermolecular interactions and structural stability, which are critical for designing effective therapeutic agents (Chakraborty et al., 2007).
Antimicrobial and Anti-inflammatory Research
Compounds with benzoyl and carboxamide groups are often investigated for their antimicrobial and anti-inflammatory properties. Research by Patel, Agravat, & Shaikh (2011) and Muchowski et al. (1985) highlights the synthesis of novel pyridine derivatives and their evaluation for antimicrobial activity, as well as the exploration of pyrrolopyrrolecarboxylic acids for anti-inflammatory and analgesic effects, indicating the potential of such compounds in developing new treatments for infectious diseases and inflammation-related conditions (Patel, Agravat, & Shaikh, 2011) (Muchowski et al., 1985).
Propriétés
IUPAC Name |
4-(3-methoxybenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2-10,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBNCCQVHASKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981625.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2981629.png)
![(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2981630.png)
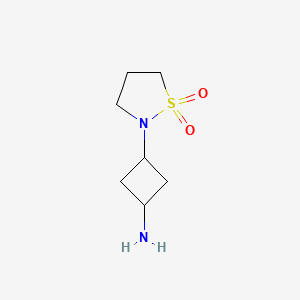
![6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol](/img/structure/B2981635.png)


![Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2981639.png)
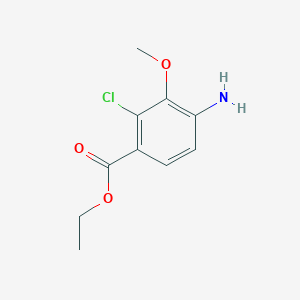
![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)
